molecular formula C10H16O5V B108941 Vanadyl acetylacetonate CAS No. 3153-26-2

Vanadyl acetylacetonate

Cat. No.: B108941
CAS No.: 3153-26-2
M. Wt: 267.17 g/mol
InChI Key: FSJSYDFBTIVUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanadyl acetylacetonate ([VO(acac)₂]) is a coordination complex comprising a vanadyl ion (VO²⁺) coordinated to two acetylacetonate (acac) ligands. This octahedral complex is notable for its stability, redox activity, and versatility in biomedical and industrial applications. Its acetylacetonate ligands enhance lipid solubility, improving cellular uptake compared to inorganic vanadium salts like vanadyl sulfate (VOSO₄) .

Scientific Research Applications

Antidiabetic Activity

Vanadyl acetylacetonate has shown significant potential as an antidiabetic agent. Research indicates that VAC can mimic insulin action, enhancing glucose uptake and improving insulin sensitivity in diabetic models. A study demonstrated that VAC administration in diabetic rats resulted in a notable decrease in blood glucose levels, suggesting its role as a potential therapeutic agent for diabetes management .

Key Findings:

  • Mechanism of Action: VAC activates insulin signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, leading to improved glucose metabolism.
  • Experimental Evidence: In vivo studies have shown that VAC can reduce hyperglycemia in diabetic mice models by enhancing glucose uptake in peripheral tissues .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies reveal that VAC exhibits antiproliferative effects against various cancer cell lines, including breast, prostate, and colon cancers. The compound's ability to induce apoptosis and inhibit cell cycle progression has been documented in several experimental setups .

Mechanisms of Action:

  • Cell Cycle Modulation: VAC affects cell cycle distribution, particularly inducing a block at the S-G2/M phase, which is critical for cancer cell proliferation .
  • MAPK Pathway Activation: Treatment with VAC has been shown to modulate mitogen-activated protein kinases (MAPKs), influencing cell survival and apoptosis pathways .

Study 1: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the neuroprotective effects of this compound in APP/PS1 transgenic mice, a model for Alzheimer's disease. Results indicated that early administration of VAC could ameliorate amyloid-beta (Aβ) pathogenesis, highlighting its potential role in neuroprotection against Alzheimer’s-related cognitive decline .

Intervention StageAβ ClearanceNeuronal Protection
3 monthsIncreasedLess effective
5 monthsModerateMore effective

Study 2: Antiproliferative Effects on Cancer Cell Lines

In vitro studies assessed the effects of VAC on various cancer cell lines. The results demonstrated significant reductions in cell viability and alterations in cell cycle phases upon treatment with different concentrations of VAC.

Cell LineIC50 (µM)Cell Cycle Phase Impact
HCT11615Increased S-G2/M phase
hTERT-HME120Decreased G1 phase
Podocytes25No significant change

Comparison with Similar Compounds

Antidiabetic Activity

Vanadyl acetylacetonate exhibits superior glycemic control compared to inorganic and other organic vanadium compounds. Key findings include:

Compound Inhibition of Glucose-6-Phosphatase (%) Mechanism of Inhibition Effective Concentration Reference
This compound 50% Mixed non-competitive/uncompetitive 200 µM
Vanadyl Sulfate (VOSO₄) 36.9% Competitive 48 µM
Bis(maltolato)oxovanadium (VM) N/A N/A 125 mg/L (oral)
  • Potency : this compound (VAc) reduced glycemia in diabetic rats faster and more effectively than VOSO₄ or bis(maltolato)oxovanadium (VM) at equivalent doses .
  • Mechanism : Unlike VOSO₄, which competitively inhibits glucose-6-phosphatase, VAc’s mixed inhibition suggests interactions with both enzyme and substrate, enhancing efficacy .
  • Safety: Organic complexes like VAc show fewer side effects than inorganic salts, though bis(ethylmaltolato)oxovanadium (BEOV) was suspended in clinical trials due to renal toxicity .

Antitumor and Antiproliferative Effects

This compound derivatives demonstrate structure-dependent activity against tumor cells:

  • Ligand Modifications : Asymmetric β-dicarbonyl ligands in vanadyl complexes (e.g., complexes c and d ) enhance antiproliferative effects on tumor cells by altering intracellular localization and MAPK signaling .
  • Fluorescent Probes : Fluorinated derivatives of VAc enable real-time tracking in cells, a feature absent in simpler vanadyl salts like VOSO₄ .

Radiopharmaceutical Potential

  • PET Imaging : Vanadium-48-labeled VAc ([⁴⁸V]VO(acac)₂) demonstrates high radiochemical yield (85–95%) and stability, outperforming other vanadium complexes in tumor targeting .

Biological Activity

Vanadyl acetylacetonate (VAC), with the formula VO(acac)₂, is a coordination complex of vanadium that has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and neuroprotection. This article explores the synthesis, structural properties, and biological activities of VAC, supported by case studies and research findings.

Synthesis and Structural Properties

This compound is synthesized typically from vanadium(IV) sources such as vanadyl sulfate through a reaction with acetylacetone (Hacac):

VOSO4+2HacacVO acac 2+H2SO4\text{VOSO}_4+2\text{Hacac}\rightarrow \text{VO acac }_2+\text{H}_2\text{SO}_4

The compound forms a blue-green solid that is soluble in polar organic solvents but not in water. Its structure features a square pyramidal geometry with a short V=O bond, indicating strong coordination between the vanadyl ion and the acetylacetonate ligands .

Insulin Mimetic Properties

One of the most significant biological activities of VAC is its insulin mimetic effect . Research indicates that VAC can stimulate the phosphorylation of key proteins involved in insulin signaling pathways, such as protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3). This activity is attributed to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which negatively regulates insulin receptor signaling .

  • Mechanism of Action : VAC acts as an uncompetitive inhibitor of PTP1B, enhancing the phosphorylation of the insulin receptor and IRS-1, thereby facilitating glucose uptake in insulin-sensitive tissues .

Neuroprotective Effects

Recent studies have also highlighted VAC's potential in ameliorating Alzheimer’s disease pathogenesis . In experiments involving APP/PS1 transgenic mice, VAC administration was shown to reduce β-amyloid (Aβ) plaque formation when administered before plaque deposition began. However, its effectiveness diminished when given after Aβ accumulation had started. This suggests that timing of administration is critical for achieving optimal neuroprotective effects .

Case Study 1: Insulin Sensitivity Improvement

In a controlled study involving diabetic rats, treatment with VAC resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin receptor activity and increased glycogen synthesis in liver tissues .

Case Study 2: Neuroprotection Against Aβ Toxicity

In another study on APP/PS1 mice, VAC was administered at two different stages: before and after Aβ plaque formation. The results indicated that early intervention with VAC led to improved cognitive function and reduced Aβ levels in the brain compared to later administration .

Research Findings Summary

Study Focus Findings
Insulin Mimetic ActivityVAC stimulates PKB/Akt and GSK-3 phosphorylation; inhibits PTP1B leading to enhanced insulin signaling .
Neuroprotective EffectsEarly administration reduces Aβ deposition; less effective post-plaque formation .
Anticancer PotentialInduces cell cycle arrest in cancer cell lines; promotes apoptosis via ROS generation .

Q & A

Basic Research Questions

Q. What is the coordination geometry of vanadyl acetylacetonate, and how is it determined experimentally?

this compound adopts a square pyramidal geometry , with four oxygen atoms from two acetylacetonate ligands forming a nearly square base and the vanadyl oxygen (V=O) occupying the apical position. This structure was confirmed via X-ray crystallography, revealing V–O bond distances of 1.56 Å (apical) and 1.96–1.98 Å (equatorial) . Infrared (IR) spectroscopy further supports this geometry by identifying the V=O stretching vibration at ~996 cm⁻¹, a key diagnostic feature .

Q. What are the standard synthesis protocols and key physical properties of this compound?

this compound is synthesized by reacting vanadium(IV) oxide sulfate with acetylacetone in an aqueous-organic solvent system. Key physical properties include:

  • Melting point : 235°C (with decomposition) .
  • Solubility : Readily dissolves in polar organic solvents (e.g., ethanol, acetone) but is insoluble in water .
  • Volatility : Limited volatility at atmospheric pressure, necessitating vacuum sublimation for purification . These properties make it suitable for solution-phase catalysis and precursor applications .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identifies ligand bonding modes (e.g., C=O stretching at ~1600 cm⁻¹) and V=O vibrations .
  • Electron Spin Resonance (ESR) : Probes the electronic environment of the paramagnetic V(IV) center, with hyperfine coupling constants (e.g., A₀ ≈ 160–180 G) sensitive to solvent interactions .
  • X-ray Diffraction : Resolves crystal structure and coordination geometry .

Advanced Research Questions

Q. How does this compound catalyze stereospecific epoxidation of allylic alcohols, and what parameters optimize reaction efficiency?

The compound acts as a Lewis acid catalyst in epoxidation, coordinating to hydroperoxides (e.g., tert-butyl hydroperoxide) to generate reactive oxovanadium intermediates. Key parameters include:

  • Solvent selection : Aromatic solvents (e.g., toluene) enhance reaction rates due to non-polar stabilization .
  • Catalyst loading : 1–5 wt% achieves optimal conversion while minimizing side reactions .
  • Substrate scope : Δ⁵-steroidal alcohols are oxidized to 7-keto derivatives in a one-pot reaction, confirmed by NMR and HPLC analysis .

Q. How have structural studies resolved contradictions in the proposed coordination number of this compound?

Early debates centered on whether vanadium(IV) adopts five-coordinate (square pyramidal) or six-coordinate geometries. X-ray crystallography definitively established five-coordination, with no sixth ligand observed in the solid state . Solution-phase studies using ESR and UV-Vis spectroscopy corroborate this, showing solvent molecules (e.g., ethanol) weakly interact without altering the core geometry .

Q. What methodologies quantify solvent effects on the electronic and magnetic properties of this compound?

  • ESR Linewidth Analysis : Rotational correlation times (τR) derived from ESR linewidths in mixed solvents (e.g., ethanol/CCl₄) reveal solvent viscosity and polarity effects on the V(IV) center .
  • UV-Vis Spectroscopy : Solvent-dependent shifts in ligand-to-metal charge transfer (LMCT) bands (e.g., 450–600 nm) correlate with donor-acceptor interactions .
  • 51V Hyperfine Coupling : Solvent composition modulates hyperfine splitting, modeled via equilibria involving two solvent molecules .

Q. How is this compound utilized in the synthesis of vanadium oxide (VOx) nanocrystals?

Thermal Decomposition : Heating this compound at 250–300°C under inert gas yields VOx nanocrystals. Key steps include:

  • Precursor Activation : Ligand dissociation monitored via thermogravimetric analysis (TGA) .
  • Size Control : Adjusting heating rates and surfactant ratios tunes nanocrystal dimensions (5–20 nm) .
  • Characterization : X-ray photoelectron spectroscopy (XPS) confirms oxidation states (V⁴⁺/V⁵⁺), while TEM reveals morphology .

Q. What experimental models validate the insulin-mimetic activity of this compound?

  • In Vivo Studies : Diabetic rats treated with this compound (10–50 mg/kg/day) show restored glucose uptake and glycogen synthesis, comparable to insulin .
  • Mechanistic Probes : Inhibition of glycogen synthase kinase-3 (GSK-3) and activation of insulin receptor substrate-1 (IRS1) pathways confirmed via Western blotting .
  • Toxicity Profiling : Dose-dependent hepatotoxicity observed at >100 mg/kg, necessitating controlled delivery systems (e.g., intramedullary implants) .

Properties

CAS No.

3153-26-2

Molecular Formula

C10H16O5V

Molecular Weight

267.17 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;oxovanadium

InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;

InChI Key

FSJSYDFBTIVUFD-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V]

Key on ui other cas no.

3153-26-2

physical_description

Blue or green powder;  Slightly soluble in water;  [MSDSonline]

Pictograms

Irritant

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Vanadyl acetylacetonate
Vanadyl acetylacetonate
Vanadyl acetylacetonate
Vanadyl acetylacetonate
Vanadyl acetylacetonate
Vanadyl acetylacetonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.